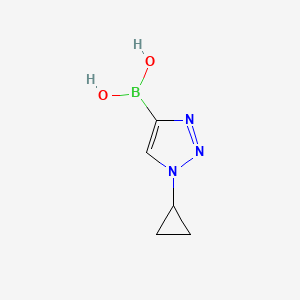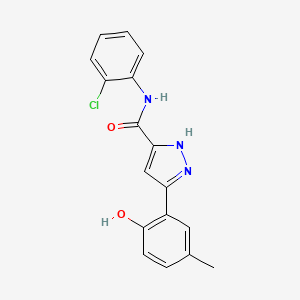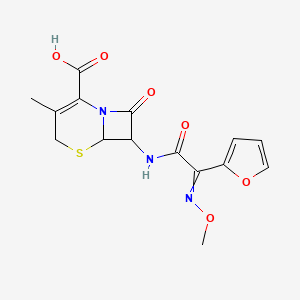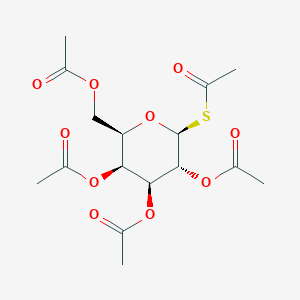![molecular formula C24H32N6O2 B14093875 N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide CAS No. 6342-32-1](/img/structure/B14093875.png)
N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide is a complex organic compound characterized by the presence of dimethylamino groups attached to phenyl rings, which are further connected to a hexanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with hexanediamine under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to 60°C
- Catalyst: Acidic or basic catalysts to facilitate the condensation reaction
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide undergoes various chemical reactions, including:
Oxidation: The dimethylamino groups can be oxidized to form N-oxides.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products
Oxidation: N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide N-oxide
Reduction: N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylamino]hexanediamide
Substitution: Nitrated or halogenated derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism by which N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylaminobenzaldehyde: A simpler analog with similar electronic properties but lacking the hexanediamide backbone.
Michler’s ketone (bis[4-(dimethylamino)phenyl]methanone): Shares the dimethylamino-phenyl structure but differs in the central functional group.
Eigenschaften
CAS-Nummer |
6342-32-1 |
|---|---|
Molekularformel |
C24H32N6O2 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide |
InChI |
InChI=1S/C24H32N6O2/c1-29(2)21-13-9-19(10-14-21)17-25-27-23(31)7-5-6-8-24(32)28-26-18-20-11-15-22(16-12-20)30(3)4/h9-18H,5-8H2,1-4H3,(H,27,31)(H,28,32)/b25-17-,26-18- |
InChI-Schlüssel |
LZDPNPOQTNNHAC-MFYXSQMNSA-N |
Isomerische SMILES |
CN(C1=CC=C(C=C1)/C=N\NC(=O)CCCCC(=O)N/N=C\C2=CC=C(C=C2)N(C)C)C |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B14093807.png)


![4-tert-butyl-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide](/img/structure/B14093832.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14093835.png)
![alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)
![5-[(4-chlorobenzyl)oxy]-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyridin-4(1H)-one](/img/structure/B14093862.png)

![N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine](/img/structure/B14093881.png)
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093883.png)
![3-[2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14093886.png)
